CGP55845

GABAB receptor antagonist spinal cord electrophysiology baclofen antagonism

CGP55845 is a high-potency GABAB antagonist essential for research where low concentrations are critical. Its 5 nM IC50 enables clean patch-clamp recordings and effective microdialysis at μM concentrations, avoiding artifacts seen with weaker antagonists requiring 100-200 μM. This potency ensures definitive GABAB receptor control, making it the preferred tool for validating mechanistic studies in synaptic and epileptiform models.

Molecular Formula C18H22Cl2NO3P
Molecular Weight 402.2 g/mol
CAS No. 150175-54-5
Cat. No. B1231313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGP55845
CAS150175-54-5
Synonyms(3-((1-(3,4-dichlorophenyl)ethyl)amino)-2-hydroxypropyl)(P-benzyl)-phosphinic acid
CGP 55845
CGP 55845A
CGP 55845A hydrochloride, (S-(R*,R*))-isomer
CGP 55845A, (S-(R*,R*))-isomer
CGP-55845
CGP-55845A
Molecular FormulaC18H22Cl2NO3P
Molecular Weight402.2 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)Cl)Cl)NCC(CP(=O)(CC2=CC=CC=C2)O)O
InChIInChI=1S/C18H22Cl2NO3P/c1-13(15-7-8-17(19)18(20)9-15)21-10-16(22)12-25(23,24)11-14-5-3-2-4-6-14/h2-9,13,16,21-22H,10-12H2,1H3,(H,23,24)/t13-,16-/m0/s1
InChIKeyZODSPDOOCZZEIM-BBRMVZONSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CGP 55845 CAS 150175-54-5: High-Affinity GABAB Receptor Antagonist for Selective Neuroscientific Tool Use


CGP 55845 (CAS 150175-54-5; hydrochloride salt CAS 149184-22-5 as CGP 55845A) is a potent, selective, competitive GABAB receptor antagonist belonging to the phosphinic acid derivative class [1]. It exhibits high affinity for GABAB binding sites (pKi = 8.35; IC50 = 5 nM) and functionally blocks both GABA and glutamate release with pEC50 values of 8.08 and 7.85, respectively . The compound is widely employed as a research tool to define the pharmacological and physiological characteristics of GABAB receptors across diverse in vitro and in vivo experimental systems [2].

CGP 55845: Why Generic GABAB Antagonist Substitution Compromises Reproducible Pharmacology


Generic substitution among GABAB receptor antagonists is not pharmacologically valid. Compounds within this class exhibit a greater than three-order-of-magnitude range in functional potencies and apparent receptor affinities [1]. The earliest antagonist, phaclofen, demonstrates only weak micromolar affinity, whereas the prototypical CGP 35348 requires approximately 100 μM to achieve effects that CGP 55845 produces at 100 nM concentrations [2]. This potency gap of over 1,000-fold [3] creates substantial differences in experimental working concentrations, off-target binding risks, and the feasibility of in vivo or microdialysis delivery. Selecting an antagonist without verifying its quantitative performance in the specific assay system (spinal cord reflex, hippocampal slice, transmitter release) introduces uncontrolled variability that can invalidate cross-study comparisons and mechanistic conclusions.

CGP 55845 vs. CGP 35348 and CGP 52432: Comparative Affinity and Functional Antagonism Data for Informed Procurement


Direct Functional Antagonism Comparison: CGP 55845 (100 nM) vs. CGP 35348 (200 μM) in Spinal Cord Synaptic Depression

In a direct head-to-head comparison using whole-cell patch-clamp recordings from rat spinal dorsal horn neurons, CGP 55845 (100 nM) and CGP 35348 (200 μM) were tested as antagonists of baclofen-induced depression of excitatory postsynaptic currents (EPSCs) evoked by dorsal root stimulation. The presence of CGP 55845 shifted the mean EC50 for baclofen's depressant action by 140-fold, whereas CGP 35348 shifted it by 50-fold, despite being used at a 2,000-fold higher concentration [1].

GABAB receptor antagonist spinal cord electrophysiology baclofen antagonism patch-clamp

Apparent Receptor Affinity: CGP 55845 (Kd = 30 nM) vs. CGP 35348 (~100 μM equipotent) in Hemisected Spinal Cord

In the hemisected rat spinal cord preparation measuring the monosynaptic reflex, CGP 55845 exhibited an apparent Kd of 30 nM, the most potent among all tested antagonists in that study (including CGP 52432, CGP 54062, and CGP 54626). In the same preparation, 0.3 μM CGP 55845 produced antagonism equipotent to that of 100 μM CGP 35348 for reversal of (R)-(-)-baclofen-induced depression [1].

GABAB receptor affinity spinal cord pharmacology monosynaptic reflex Kd determination

Comparative Presynaptic Transmitter Release Modulation: CGP 55845A EC50 vs. CGP 35348 and CGP 52432

A systematic comparative study of nine GABAB receptor antagonists in electrically stimulated rat cortical slices established the rank order of potency for enhancing [3H]-GABA release (in the presence of 10 μM baclofen) as CGP 56999A ≥ CGP 55845A > CGP 52432 ≥ CGP 56433A > CGP 57034A > CGP 57070A ≥ CGP 57976 > CGP 51176 > CGP 35348. EC50 values for CGP 55845A were determined as 8.3 nM for GABA release (without baclofen), 25 nM for GABA release (with baclofen), and 14 nM for glutamate release (with baclofen) [1].

GABA release glutamate release presynaptic GABAB receptors cortical slices

Binding Affinity Rank Order: CGP 55845 Equipotent with CGP 54626 and Superior to CGP 52432 and CGP 35348

In competitive radioligand binding studies using [3H]CGP 54626 as the tracer, the rank order of antagonist binding affinity at GABAB receptors was established as CGP 54626 = CGP 55845 > CGP 52432 > CGP 35348 [1]. This pattern was consistent across species and brain regions, confirming that CGP 55845 belongs to the highest-affinity tier of available GABAB antagonists [2].

GABAB receptor binding radioligand binding competitive displacement affinity rank

Selectivity Profile: Minimal Cross-Reactivity at GABAA, Glutamate, and Other Receptor Systems

Selectivity profiling data indicate that CGP 55845 exhibits minimal to no affinity for GABAA receptors, ionotropic glutamate receptors, or other neurotransmitter binding sites at concentrations up to 10-100 μM. The GABAA receptor ligands muscimol and SR95531 show very low affinity for CGP 55845 binding sites, while bicuculline compounds exhibit no detectable affinity [1]. In functional assays, CGP 55845 effects are completely abolished in GABAB receptor knockout preparations, confirming target specificity [2].

receptor selectivity off-target screening GABAB specificity pharmacological profiling

CGP 55845: Optimal Experimental Applications Based on Quantified Potency and Selectivity Advantages


High-Resolution Electrophysiological Recording Requiring Nanomolar Antagonist Concentrations

CGP 55845 is the preferred GABAB antagonist for patch-clamp electrophysiology and voltage-clamp recordings where high antagonist concentrations introduce solvent artifacts, non-specific membrane effects, or precipitation issues. Its 100 nM working concentration (which shifts baclofen EC50 by 140-fold) [1] contrasts sharply with the 100-200 μM required for CGP 35348, enabling cleaner experimental conditions in studies of synaptic depression, paired-pulse facilitation, and inhibitory postsynaptic potentials in hippocampal and spinal cord slices.

In Vivo Microdialysis and Local Brain Infusion Studies

For reverse microdialysis or local intracerebral infusion studies, the high potency of CGP 55845 permits effective GABAB receptor blockade at concentrations (e.g., 50-500 μM in the dialysis probe) that remain within solubility limits and minimize off-target tissue exposure . This contrasts with lower-potency alternatives that would require millimolar concentrations exceeding both solubility and local tolerability constraints, making CGP 55845 the empirically validated choice for modulating neurotransmitter efflux (glutamate, GABA, dopamine) in freely moving animal models [2].

Pharmacological Validation of GABAB-Mediated Effects Using Selective Antagonist Controls

CGP 55845 serves as a definitive control compound for confirming GABAB receptor involvement in observed pharmacological or physiological responses. Its complete reversal of baclofen-induced effects in multiple systems (spinal cord reflexes [3], transmitter release [4], calcium current inhibition [5]) and lack of cross-reactivity at GABAA or glutamate receptors provide the necessary confidence for attributing mechanistic causality to GABAB receptor activation. This is particularly valuable in studies of GABAergic and glutamatergic transmission where ambiguous antagonist pharmacology would undermine experimental conclusions.

In Vitro Epileptiform Activity and Hyperexcitability Models

CGP 55845 is a critical tool in 4-aminopyridine (4-AP) induced epileptiform activity models, where co-application with 4-AP elicits giant GABA-mediated postsynaptic potentials (GPSPs) and increases the probability of epileptiform event triggering from 32% to 99% [6]. This robust and quantifiable proconvulsant effect enables researchers to study the role of GABAB receptor function in hyperexcitability, temporal lobe epilepsy mechanisms, and the evaluation of potential anticonvulsant interventions in hippocampal slice preparations [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for CGP55845

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.